2,3-dimethyl-5-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
2,3-dimethyl-5-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound with a unique structure that includes a thiazole ring, a pyrimidine ring, and a cycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl-5-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate thiazole and pyrimidine precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
2,3-dimethyl-5-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the thiazole and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the thiazole or pyrimidine rings .
Scientific Research Applications
2,3-dimethyl-5-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of 2,3-dimethyl-5-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds with similar thiazole rings, such as thiazolidinones, which also exhibit diverse biological activities.
Pyrimidine derivatives: Compounds with pyrimidine rings, like 5-fluorouracil, used in cancer treatment.
Cycloheptane derivatives: Compounds with cycloheptane rings, such as cycloheptanone, used in various chemical syntheses.
Uniqueness
2,3-dimethyl-5-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its combination of thiazole, pyrimidine, and cycloheptane rings, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H18N4O2S2 |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2,3-dimethyl-5-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C17H18N4O2S2/c1-9-10(2)24-17-18-8-11(15(23)21(9)17)14(22)20-16-19-12-6-4-3-5-7-13(12)25-16/h8H,3-7H2,1-2H3,(H,19,20,22) |
InChI Key |
IGMLLUOSAZVTPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=C(C(=O)N12)C(=O)NC3=NC4=C(S3)CCCCC4)C |
Origin of Product |
United States |
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